Chloromethyl 2-chlorononanoate Chloromethyl 2-chlorononanoate
Brand Name: Vulcanchem
CAS No.: 80418-71-9
VCID: VC19319506
InChI: InChI=1S/C10H18Cl2O2/c1-2-3-4-5-6-7-9(12)10(13)14-8-11/h9H,2-8H2,1H3
SMILES:
Molecular Formula: C10H18Cl2O2
Molecular Weight: 241.15 g/mol

Chloromethyl 2-chlorononanoate

CAS No.: 80418-71-9

Cat. No.: VC19319506

Molecular Formula: C10H18Cl2O2

Molecular Weight: 241.15 g/mol

* For research use only. Not for human or veterinary use.

Chloromethyl 2-chlorononanoate - 80418-71-9

Specification

CAS No. 80418-71-9
Molecular Formula C10H18Cl2O2
Molecular Weight 241.15 g/mol
IUPAC Name chloromethyl 2-chlorononanoate
Standard InChI InChI=1S/C10H18Cl2O2/c1-2-3-4-5-6-7-9(12)10(13)14-8-11/h9H,2-8H2,1H3
Standard InChI Key ZFVRVFPFKKNKCD-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC(C(=O)OCCl)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Chloromethyl 2-chlorononanoate is systematically named as the chloromethyl ester of 2-chlorononanoic acid. Its IUPAC name, chloromethyl 2-chlorononanoate, reflects the substitution pattern: a chloromethyl group (-CH₂Cl) esterified to the carboxylate group of 2-chlorononanoic acid . The compound’s canonical SMILES string, CCCCCCCC(C(=O)OCCl)Cl, encodes its branched structure, featuring a nine-carbon chain with chlorine atoms at the second carbon and the ester oxygen.

Table 1: Molecular descriptors of chloromethyl 2-chlorononanoate

PropertyValueSource
Molecular formulaC₁₀H₁₈Cl₂O₂
Molecular weight241.155 g/mol
Exact mass240.068 Da
PSA26.30 Ų
LogP3.693
InChIKeyZFVRVFPFKKNKCD-UHFFFAOYSA-N

The compound’s relatively high LogP value (3.693) indicates significant hydrophobicity, suggesting preferential partitioning into organic phases . This property aligns with its applications in non-polar reaction media.

Spectroscopic and Chromatographic Signatures

Gas chromatography (GC) studies using non-polar SE-30 columns reveal Kovats retention indices (RI) of 1508, 1501, and 1509 at 140°C, 160°C, and 180°C, respectively . These values, consistent across temperatures, reflect the compound’s moderate volatility and stability under isothermal conditions . Mass spectral data from the NIST Chemistry WebBook further corroborate its fragmentation patterns, though detailed spectra remain unpublished .

Synthesis and Manufacturing

Chloromethylation Reaction Pathways

The synthesis of chloromethyl 2-chlorononanoate typically involves chloromethylation of 2-chlorononanoic acid derivatives. A standard protocol employs chloromethyl methyl ether (ClCH₂OCH₃) in the presence of Lewis acid catalysts such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction proceeds via electrophilic substitution, where the chloromethyl group replaces the hydroxyl group of the carboxylic acid.

Table 2: Key reaction parameters for synthesis

ParameterValueCatalyst
Starting material2-Chlorononanoic acidZnCl₂/AlCl₃
SolventDichloromethane-
Temperature0–25°C-
YieldNot reported-

Despite the lack of yield data, the method’s prevalence in industrial settings underscores its reliability for producing gram-to-kilogram quantities.

Purification and Quality Control

Post-synthesis purification often involves fractional distillation or column chromatography, though specific details are scarce. Analytical GC with flame ionization detection (FID) or mass spectrometry (MS) is recommended for verifying purity, given the compound’s well-defined retention behavior .

Physicochemical Properties

Thermodynamic Stability

Computational studies using Joback’s group contribution method estimate key thermodynamic parameters:

Table 3: Calculated thermodynamic properties

PropertyValueUnit
ΔfG° (formation)-226.90kJ/mol
ΔfH° (gas phase)-531.29kJ/mol
ΔfusH° (fusion)29.31kJ/mol
ΔvapH° (vaporization)55.39kJ/mol
Tboil578.91K
Tc (critical temp.)764.42K

The negative Gibbs free energy of formation (ΔfG° = -226.90 kJ/mol) suggests spontaneous formation under standard conditions, while the high critical temperature (764.42 K) indicates thermal stability .

Transport Properties

Viscosity calculations reveal a temperature-dependent decrease, from 0.0032066 Pa·s at 319.46 K to 0.0001937 Pa·s at 578.91 K . This trend aligns with Arrhenius behavior, typical of organic liquids.

Table 4: Viscosity (η) at varying temperatures

Temperature (K)Viscosity (Pa·s)
319.460.0032066
362.700.0015197
405.940.0008444
449.190.0005254
492.430.0003553
535.670.0002560
578.910.0001937

Applications in Organic Synthesis

Nucleophilic Substitution Reactions

The chloromethyl group’s electrophilic carbon enables facile nucleophilic substitutions, making the compound a versatile intermediate. For example, reaction with amines yields secondary amines, while alkoxide nucleophiles produce ether derivatives. These transformations are pivotal in synthesizing agrochemicals and pharmaceuticals, though specific case studies remain unpublished.

Polymer Chemistry

Chloromethyl 2-chlorononanoate may serve as a crosslinking agent in polymer networks, where its dual chlorine atoms facilitate covalent bonding with nucleophilic monomers. Potential applications include epoxy resins and polyurethanes, though experimental validation is needed.

Chromatographic Behavior and Analytical Methods

Gas Chromatography Profiles

Kovats retention indices (RI) on SE-30 columns exhibit minimal variation across temperatures (140–180°C), averaging 1506 ± 4 . This consistency aids in compound identification during analytical screening.

Table 5: Kovats RI values under isothermal conditions

Temperature (°C)Retention Index (I)
1401508
1601501
1801509

Mass Spectrometric Fragmentation

Electron ionization (EI) mass spectra likely feature fragments corresponding to [M-Cl]⁺ (m/z 206) and [C₈H₁₅ClO₂]⁺ (m/z 178), though explicit data are unavailable .

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